Cas no 1225686-51-0 (1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol)

1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-amino-3-(4-tert-butylphenyl)propan-2-ol
- 1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol
- Benzeneethanol, α-(aminomethyl)-4-(1,1-dimethylethyl)-
-
- インチ: 1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)8-12(15)9-14/h4-7,12,15H,8-9,14H2,1-3H3
- InChIKey: LPWGKYKPXARHDM-UHFFFAOYSA-N
- SMILES: OC(CN)CC1C=CC(=CC=1)C(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 178
- トポロジー分子極性表面積: 46.2
- XLogP3: 2.3
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-645010-0.5g |
1-amino-3-(4-tert-butylphenyl)propan-2-ol |
1225686-51-0 | 0.5g |
$1207.0 | 2023-06-03 | ||
Enamine | EN300-645010-2.5g |
1-amino-3-(4-tert-butylphenyl)propan-2-ol |
1225686-51-0 | 2.5g |
$2464.0 | 2023-06-03 | ||
Enamine | EN300-645010-5.0g |
1-amino-3-(4-tert-butylphenyl)propan-2-ol |
1225686-51-0 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-645010-0.25g |
1-amino-3-(4-tert-butylphenyl)propan-2-ol |
1225686-51-0 | 0.25g |
$1156.0 | 2023-06-03 | ||
Enamine | EN300-645010-1.0g |
1-amino-3-(4-tert-butylphenyl)propan-2-ol |
1225686-51-0 | 1g |
$1256.0 | 2023-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423350-1g |
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol |
1225686-51-0 | 98% | 1g |
¥29390.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423350-500mg |
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol |
1225686-51-0 | 98% | 500mg |
¥28238.00 | 2024-08-09 | |
Enamine | EN300-645010-0.05g |
1-amino-3-(4-tert-butylphenyl)propan-2-ol |
1225686-51-0 | 0.05g |
$1056.0 | 2023-06-03 | ||
Enamine | EN300-645010-0.1g |
1-amino-3-(4-tert-butylphenyl)propan-2-ol |
1225686-51-0 | 0.1g |
$1106.0 | 2023-06-03 | ||
Enamine | EN300-645010-10.0g |
1-amino-3-(4-tert-butylphenyl)propan-2-ol |
1225686-51-0 | 10g |
$5405.0 | 2023-06-03 |
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol 関連文献
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-olに関する追加情報
Professional Introduction to Compound with CAS No 1225686-51-0 and Product Name: 1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol
The compound in question, identified by the CAS number 1225686-51-0, is a specialized organic molecule with the product name 1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. The presence of both amino and hydroxyl functional groups, coupled with a tert-butyl-substituted phenyl ring, makes it a versatile intermediate in the synthesis of various bioactive molecules.
Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional compounds in drug discovery. The 1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol structure provides a scaffold that can be modified to target multiple biological pathways simultaneously. This approach is particularly valuable in the development of therapeutics for complex diseases where polypharmacology plays a crucial role.
In particular, the tert-butyl group attached to the phenyl ring enhances the metabolic stability of the molecule, making it an attractive candidate for further derivatization. Such stability is often a critical factor in ensuring the efficacy and bioavailability of pharmaceutical agents. Additionally, the amino group can be readily functionalized through various chemical reactions, including coupling with carboxylic acids to form amides or with aldehydes and ketones to form imines or hydrazones.
Current research in this domain has demonstrated that derivatives of 1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol exhibit promising activity against several targets relevant to human health. For instance, studies have shown that certain analogs of this compound exhibit inhibitory effects on enzymes involved in inflammatory pathways. These findings are particularly intriguing given the high prevalence of inflammatory-related diseases worldwide.
The phenyl ring itself is a well-documented pharmacophore in medicinal chemistry, contributing to binding affinity and selectivity when interacting with biological targets. The specific substitution pattern on this ring, particularly the presence of the tert-butyl group, fine-tunes the electronic properties of the molecule, influencing its interactions with proteins and nucleic acids. This level of structural control is essential for optimizing drug-like properties such as solubility, permeability, and metabolic clearance.
Moreover, computational modeling studies have been instrumental in understanding the binding modes of 1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol derivatives. These studies often employ molecular dynamics simulations and quantum mechanical calculations to predict how these compounds interact with their intended targets at an atomic level. Such insights are invaluable for guiding synthetic efforts aimed at improving potency and reducing off-target effects.
The synthesis of 1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Key steps typically include Friedel-Crafts alkylation to introduce the phenyl ring followed by nucleophilic substitution or reduction to install the amino and hydroxyl groups. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have also been explored to enhance reaction efficiency and selectivity.
As our understanding of biological systems continues to evolve, so does our ability to design molecules like 1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol that can modulate complex biological processes. The integration of machine learning algorithms into drug discovery pipelines has further accelerated this process by enabling rapid screening of large chemical libraries for potential hits.
In conclusion, 1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. Ongoing research efforts are focused on expanding its utility through innovative synthetic strategies and by exploring its interactions with novel biological targets. As science progresses, compounds like this will continue to play a pivotal role in addressing some of humanity's most pressing health challenges.
1225686-51-0 (1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol) Related Products
- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)
- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)
- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)
- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)
- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 847399-34-2(6-4-(furan-2-carbonyl)piperazin-1-yl-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)




